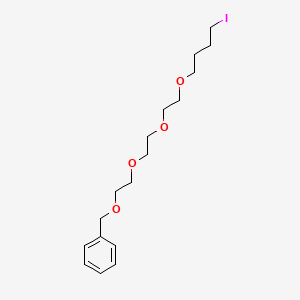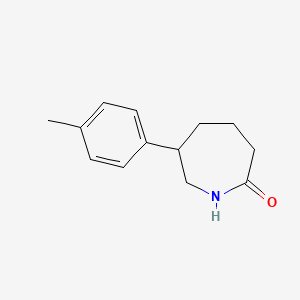
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is an organic compound with the molecular formula C₁₇H₂₇IO₄ It is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a tetraoxapentadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane typically involves the iodination of a precursor compound. One common method is the reaction of 1-phenyl-2,5,8,11-tetraoxapentadecane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic or quinone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents like acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 15-substituted-1-phenyl-2,5,8,11-tetraoxapentadecane derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of 15-hydro-1-phenyl-2,5,8,11-tetraoxapentadecane.
Wissenschaftliche Forschungsanwendungen
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Wirkmechanismus
The mechanism of action of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the phenyl group can undergo various transformations. The tetraoxapentadecane chain provides flexibility and solubility, enhancing the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane
- 15-Chloro-1-phenyl-2,5,8,11-tetraoxapentadecane
- 15-Fluoro-1-phenyl-2,5,8,11-tetraoxapentadecane
Uniqueness
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and oxidative addition reactions, providing opportunities for diverse chemical transformations .
Eigenschaften
Molekularformel |
C17H27IO4 |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
2-[2-[2-(4-iodobutoxy)ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C17H27IO4/c18-8-4-5-9-19-10-11-20-12-13-21-14-15-22-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16H2 |
InChI-Schlüssel |
DZZADVUTGKGCLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B14796368.png)

![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)

![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)
![(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14796399.png)
![2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid](/img/structure/B14796407.png)


![2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796426.png)

![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)

